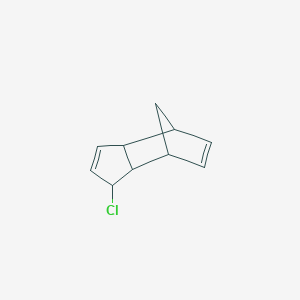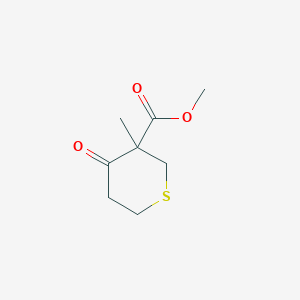
Methyl 3-methyl-4-oxothiane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-methyl-4-oxothiane-3-carboxylate is an organic compound with a unique structure that includes a thiane ring, which is a six-membered ring containing one sulfur atom. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-4-oxothiane-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thioester with a suitable electrophile to form the thiane ring. The reaction conditions often require the use of a strong acid or base to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-methyl-4-oxothiane-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters, depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-methyl-4-oxothiane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-methyl-4-oxothiane-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include enzyme inhibition or activation, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-oxothiane-3-carboxylate: Similar structure but lacks the methyl group at the 3-position.
Methyl 3-methyl-4-oxothiane-2-carboxylate: Similar structure but with the carboxylate group at the 2-position.
Uniqueness
Methyl 3-methyl-4-oxothiane-3-carboxylate is unique due to the presence of the methyl group at the 3-position, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
86012-74-0 |
|---|---|
Formule moléculaire |
C8H12O3S |
Poids moléculaire |
188.25 g/mol |
Nom IUPAC |
methyl 3-methyl-4-oxothiane-3-carboxylate |
InChI |
InChI=1S/C8H12O3S/c1-8(7(10)11-2)5-12-4-3-6(8)9/h3-5H2,1-2H3 |
Clé InChI |
XBTXUZBFDFXDGA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CSCCC1=O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


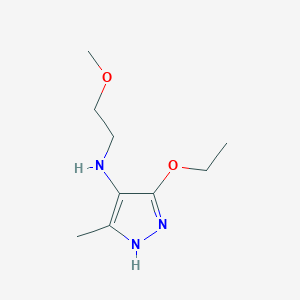
![5-Ethyl-4,5-dihydropyrano[4,3-b]indole-1,3-dione](/img/structure/B14412910.png)
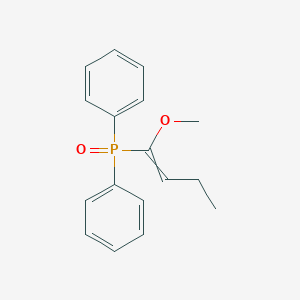
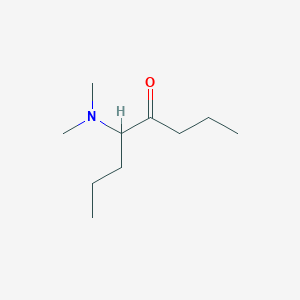
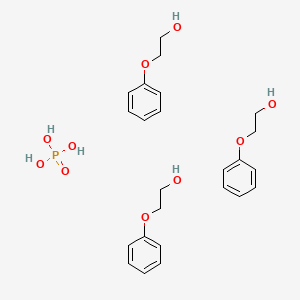
![[1,1-Bis(octyloxy)ethyl]benzene](/img/structure/B14412935.png)
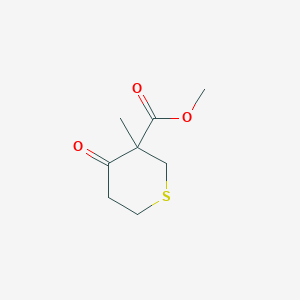
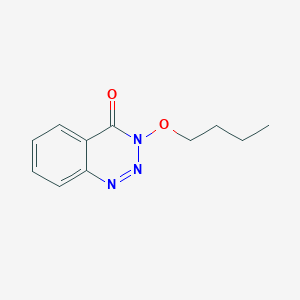
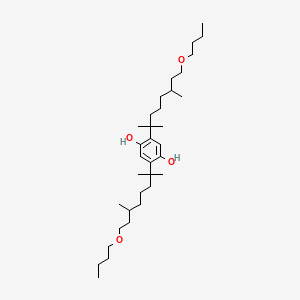
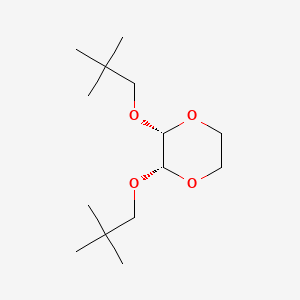

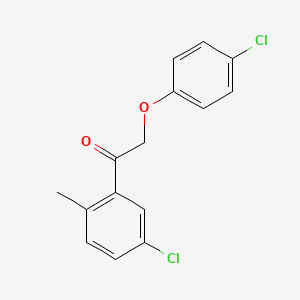
![4-Morpholinepropanol, alpha-[(2-nitro-1H-imidazol-1-yl)methyl]-](/img/structure/B14412984.png)
